Z-Arg(Z)2-Osu

Übersicht

Beschreibung

Z-Arg(Z)2-Osu is a chemical compound with the molecular formula C34H35N5O101. It has received increasing attention in scientific research due to its potential biological properties1.

Synthesis Analysis

The synthesis of Z-Arg(Z)2-Osu involves various chemical reactions. A detailed description of the synthesis process can be found in a research paper that describes the chemical syntheses of fluorescent substrate and product, HPLC analysis, and assay of arginyltransferase activity2.Molecular Structure Analysis

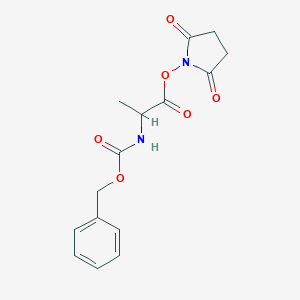

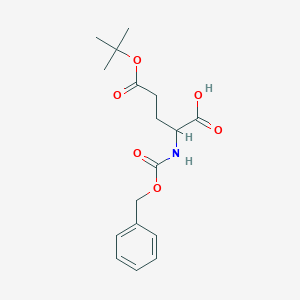

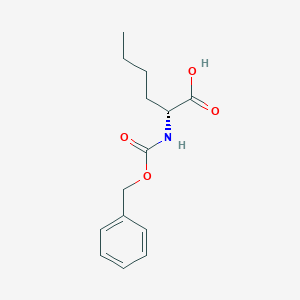

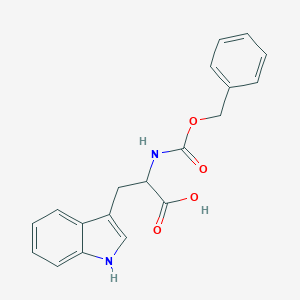

Z-Arg(Z)2-Osu has a complex molecular structure. It contains a total of 87 bonds, including 52 non-H bonds, 25 multiple bonds, 19 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 (thio-) carbamates (aliphatic), 1 guanidine derivative, and 1 hydroxylamine3.Chemical Reactions Analysis

The chemical reactions involving Z-Arg(Z)2-Osu are complex and involve multiple steps. More detailed information about these reactions can be found in the referenced sources345.Physical And Chemical Properties Analysis

Z-Arg(Z)2-Osu has a molecular weight of 673.67 g/mol1. It has a predicted density of 1.33±0.1 g/cm34.Wissenschaftliche Forschungsanwendungen

Inactivation of Cathepsin L

Z-Arg(Z)2-Osu analogs have been found effective in rapid inactivation of cathepsin L, an enzyme implicated in various biological processes. For instance, Z-Phe-PheCHN2, a related compound, was shown to selectively inactivate cathepsin L under certain concentration ranges, indicating potential for targeted therapeutic applications (Kirschke & Shaw, 1981).

Organic Solar Cells

Compounds similar to Z-Arg(Z)2-Osu, like l-Arginine, have been used in organic solar cells as electron transport layers, enhancing photovoltaic performance. This illustrates the potential for Z-Arg(Z)2-Osu analogs in renewable energy applications (Li et al., 2020).

Z-Scheme Photocatalytic Systems

Research has also focused on Z-scheme photocatalytic systems, where compounds like Z-Arg(Z)2-Osu could potentially play a role in enhancing the efficiency of such systems for applications like water splitting and environmental remediation (Wang et al., 2018).

Kinetic Measurements in Mass Spectrometry

Z-type peptide fragment ions, which could theoretically include Z-Arg(Z)2-Osu or its analogs, have been used as kinetic ion thermometers in mass spectrometry. This application is critical for understanding the internal energy of peptide cation-radicals produced by electron transfer, offering insights into molecular dynamics (Pépin & Tureček, 2015).

Thermal Stabilizers in Polymer Industry

Compounds structurally related to Z-Arg(Z)2-Osu, such as zinc arginine complexes, have been used as thermal stabilizers in the polymer industry. These stabilizers offer excellent initial whiteness, whiteness retention, and long-term thermal stability for materials like poly(vinyl chloride) (Shi et al., 2019).

Study of Z-DNA Structures

In the field of molecular biology, analogs of Z-Arg(Z)2-Osu have been used in studying Z-DNA structures. Z-DNA, a left-handed alternative form of DNA, plays important roles in genetics and disease, and compounds like Z-Arg(Z)2-Osu can aid in stabilizing and observing these structures (Bao et al., 2020).

Safety And Hazards

Z-Arg(Z)2-Osu should be handled with care. It is advised to be used for R&D purposes only and not for medicinal, household, or other uses7. Detailed safety data can be found in the provided references789.

Zukünftige Richtungen

Z-Arg(Z)2-Osu has potential for future research due to its unique properties1. However, more studies are needed to fully understand its potential applications and implications.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTIDXYCZXQJKB-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Arg(Z)2-Osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)